molecular formula C13H9ClN4O7 B14530561 N-(3-Chloro-5-methoxyphenyl)-2,4,6-trinitroaniline CAS No. 62606-11-5

N-(3-Chloro-5-methoxyphenyl)-2,4,6-trinitroaniline

Cat. No.: B14530561
CAS No.: 62606-11-5
M. Wt: 368.68 g/mol
InChI Key: GUYYHWPUSNQGIB-UHFFFAOYSA-N
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Description

N-(3-Chloro-5-methoxyphenyl)-2,4,6-trinitroaniline is a complex organic compound characterized by the presence of chloro, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-5-methoxyphenyl)-2,4,6-trinitroaniline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 3-chloro-5-methoxyaniline to introduce the nitro groups at the 2, 4, and 6 positions. This is followed by the coupling of the nitrated intermediate with aniline under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-5-methoxyphenyl)-2,4,6-trinitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield N-(3-Chloro-5-methoxyphenyl)-2,4,6-triaminoaniline.

Scientific Research Applications

N-(3-Chloro-5-methoxyphenyl)-2,4,6-trinitroaniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Chloro-5-methoxyphenyl)-2,4,6-trinitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the chloro and methoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-methoxyphenylboronic acid: Shares the chloro and methoxy groups but lacks the nitro groups.

    3-Chloro-5-methoxybenzyl alcohol: Contains similar functional groups but differs in the overall structure.

Uniqueness

N-(3-Chloro-5-methoxyphenyl)-2,4,6-trinitroaniline is unique due to the presence of multiple nitro groups, which confer distinct chemical reactivity and potential applications. Its combination of chloro, methoxy, and nitro groups makes it a versatile compound for various scientific and industrial purposes.

Properties

CAS No.

62606-11-5

Molecular Formula

C13H9ClN4O7

Molecular Weight

368.68 g/mol

IUPAC Name

N-(3-chloro-5-methoxyphenyl)-2,4,6-trinitroaniline

InChI

InChI=1S/C13H9ClN4O7/c1-25-10-3-7(14)2-8(4-10)15-13-11(17(21)22)5-9(16(19)20)6-12(13)18(23)24/h2-6,15H,1H3

InChI Key

GUYYHWPUSNQGIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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